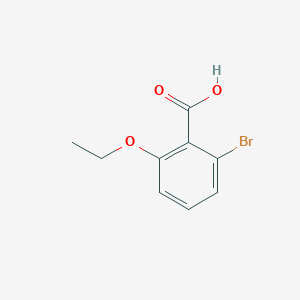

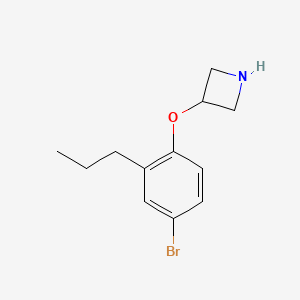

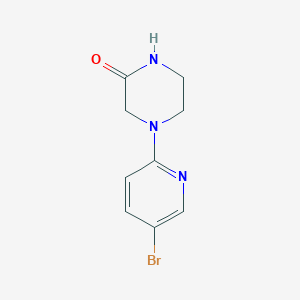

![molecular formula C17H27BrClNO B1525245 3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1220020-41-6](/img/structure/B1525245.png)

3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride

説明

3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride is a chemical compound with the molecular formula C17H27BrClNO . It has an average mass of 376.759 Da and a monoisotopic mass of 375.096436 Da . This compound is typically stored in a dry room at room temperature .

Synthesis Analysis

The synthesis of this compound could involve reactions at the benzylic position . This is a free radical reaction, where N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). The S· then removes a hydrogen to form succinimide (SH). The resulting benzylic radical then reacts with NBS to form the brominated compound .Chemical Reactions Analysis

The chemical reactions involving this compound likely occur at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions would depend on the reaction conditions and the reagents used.科学的研究の応用

Synthesis and Bioactivity

Research on halogen-bearing phenolic compounds and their corresponding bis Mannich bases, including derivatives with piperidine structures, has shown potential in drug development. These compounds have been evaluated for cytotoxic and carbonic anhydrase (CA) enzyme inhibitory effects, indicating their potential as lead molecules for anticancer drug candidates and CA inhibitors. Modifications of these compounds might be required to enhance their activity and selectivity towards different CA isoenzymes (Yamali et al., 2016).

Radiolabeled Probes

Halogenated 4-(phenoxymethyl)piperidines have been synthesized and evaluated as potential δ receptor ligands. Their in vitro receptor binding assays and in vivo evaluations in adult male rats suggest their utility in developing radiolabeled probes for σ-1 receptors, which could be beneficial for tomographic studies of σ receptors in various organs (Waterhouse et al., 1997).

Synthetic Chemistry

The cross-metathesis of chiral N-tert-butylsulfinylhomoallylamines has been applied to the enantioselective synthesis of naturally occurring 2,6-cis-disubstituted piperidines. This methodology showcases the versatility of piperidine derivatives in synthesizing complex alkaloids and pharmaceuticals (Gonzalez-Gomez et al., 2008).

Molecular Structure and Coordination Chemistry

Studies on the molecular structure of related compounds, such as 4-carboxypiperidinium chloride, have provided insights into the conformational dynamics and hydrogen bonding interactions critical for designing more effective drug molecules and understanding their interactions at the molecular level (Szafran et al., 2007).

Safety And Hazards

The safety data sheet for a similar compound suggests that it should be handled with care . It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be inhaled, ingested, or come into contact with skin and eyes. It should be used only in a well-ventilated area and personal protective equipment should be worn .

特性

IUPAC Name |

3-[[2-bromo-4-(2-methylbutan-2-yl)phenoxy]methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BrNO.ClH/c1-4-17(2,3)14-7-8-16(15(18)10-14)20-12-13-6-5-9-19-11-13;/h7-8,10,13,19H,4-6,9,11-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUBFCBLFHGLDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)OCC2CCCNC2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

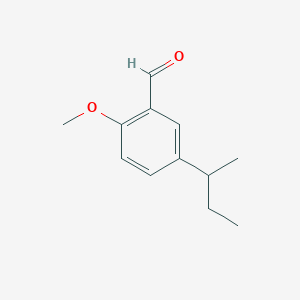

![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine](/img/structure/B1525174.png)

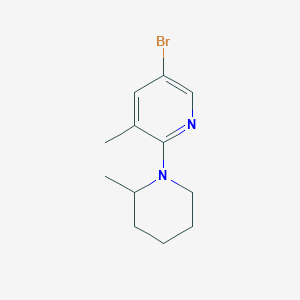

![4-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1525180.png)

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525184.png)